molecular formula C8H5NO B1258888 Indol-6-one

Indol-6-one

カタログ番号: B1258888
分子量: 131.13 g/mol
InChIキー: JBXRLVPILRXPNH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Indol-6-one is an indolone.

科学的研究の応用

  • Chemo-preventative Applications : Indol-6-one derivatives, specifically 6-bromoisatin, demonstrate potential as chemo-preventative compounds. For instance, in a murine colorectal cancer model, 6-bromoisatin significantly reduced epithelial cell proliferation and tumor numbers while maintaining minimal effects on liver, blood biochemistry, and weight parameters. This finding underscores the therapeutic potential of this compound derivatives in cancer prevention (Rudd et al., 2019).

  • Fungicidal Activities : 2-Arylindole, a category of indole derivatives, has shown significant fungicidal activities, particularly against agricultural pathogens. This discovery highlights the utility of indole derivatives in developing novel fungicides, offering a potential boost to agricultural productivity and disease management (Huo et al., 2022).

  • Biochemical Transformations : Indole derivatives undergo various biochemical transformations, such as oxidation by cytochrome P450 enzymes. These transformations lead to a variety of products with potential biological significance, indicating the diverse roles of indole derivatives in biochemistry and pharmacology (Gillam et al., 2000).

  • Cancer Research : Indole derivatives have been synthesized and tested for cytotoxic activity against cancer cell lines, highlighting their potential as anticancer agents. This research advances the understanding of indole-based compounds in cancer treatment (Gobinath et al., 2021).

  • Inhibitory Activity Against Enzymes : Novel urea derivatives of indole, containing sulfonamide at position-3, have been synthesized as inhibitors of carbonic anhydrases, a group of enzymes with clinical relevance. This finding suggests the role of indole derivatives in developing enzyme inhibitors for therapeutic purposes (Singh et al., 2021).

  • Indole Synthesis for Drug Development : Indole derivatives have been the focus of drug development due to their wide range of bioactivities. Studies on the synthesis and functionalization of indoles, including palladium-catalyzed reactions, have contributed significantly to pharmaceutical research (Cacchi & Fabrizi, 2005).

  • Biomedical Significance : The indole nucleus is a critical component of various natural and synthetic molecules with significant biological activity, underlining the importance of indole derivatives in drug discovery and biomedical research (Kaushik et al., 2013).

特性

分子式

C8H5NO

分子量

131.13 g/mol

IUPAC名

indol-6-one

InChI

InChI=1S/C8H5NO/c10-7-2-1-6-3-4-9-8(6)5-7/h1-5H

InChIキー

JBXRLVPILRXPNH-UHFFFAOYSA-N

正規SMILES

C1=CC(=O)C=C2C1=CC=N2

製品の起源

United States

Synthesis routes and methods I

Procedure details

In a manner similar to that described for Compound PPP, 4-(8-fluoro-6-oxo-3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indol-2-yl) benzaldehyde (100 mg, 0.32 mmol; prepared in a manner similar to that described for compound 12 from 2-bromo-8-fluoro-fluoro-1,3,4,5-tetrahydro-azepino[5,4,3-cd]indol-6-one and 4-formylphenylboronic acid) was reacted with pyrrolidine (115 mg, 1.62 mmol) to yield 8-fluoro-2-(4-pyrrolidin-1-ylmethyl-phenyl)-1,3,4,5-tetrahydro-azepinop5,4,3-cd]indol-6-one, 16 mg (14%) as a yellow solid: m.p. 264-265° C. (dec), 1H NMR (300 MHz, d6-DMSO) δ 1.72 (m, 4H), 2.49 (m, 4H), 3.04 (m, 2H), 3.39 (m, 2H), 3.64 (br s, 2H), 7.31 (dd, J=9.3, 2.4 Hz, 1H), 7.43 (m, 3H), 7.58 (d, J=8.1 Hz, 2H), 8.25 (br t, 1H), 11.66 (br s, 1H). HRMS (MALDI MH+) Calcd for C22H22N3OF: 362.1825. Found: 364.1810. Anal. (C22H22N3OF.0.5 H2O) C, H, N.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
2-bromo-8-fluoro-fluoro-1,3,4,5-tetrahydro-azepino[5,4,3-cd]indol-6-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
115 mg
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

In a manner similar to that described for Compound PPP, 4-(8-fluoro-6-oxo-3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indol-2-yl) benzaldehyde (100 mg, 0.32 mmol; prepared in a manner similar to that described for compound 12 from 2-bromo-8-fluoro-1,3,4,5-tetrahydro-azepino[5,4,3-cd]indol-6-one and 4-formylphenylboronic acid) was reacted with pyrrolidine (115 mg, 1.62 mmol) to yield 8-fluoro-2-(4-pyrrolidin-1-ylmethyl-phenyl)-1,3,4,5-tetrahydro-azepinop5,4,3-cd]indol-6-one, 16 mg (14%) as a yellow solid: m.p. 264-265° C. (dec), 1H NMR (300 MHz, d6-DMSO) δ 1.72 (m, 4H), 2.49 (m, 4H), 3.04 (m, 2H), 3.39 (m, 2H), 3.64 (br s, 2H), 7.31 (dd, J=9.3, 2.4 Hz, 1H), 7.43 (m, 3H), 7.58 (d, J=8.1 Hz, 2H), 8.25 (br t, 1H), 11.66 (br s, 1H). HRMS (MALDI MH+) Calcd for C22H22N3OF: 362.1825. Found: 364.1810. Anal. (C22H22N3OF.0.5 H2O) C, H, N.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
115 mg
Type
reactant
Reaction Step Five

Synthesis routes and methods III

Procedure details

A mixture of 5 g of 3,4-dihydro-1H-cyclohept[c,d] indol-6-one, 50 ml of benzene, 2.5 ml of methyl iodide, 25 ml of 5 N sodium hydroxide solution and 9.2 g of tetra-n-butyl ammonium acid sulfate was stirred for 30 minutes under an inert atmosphere at 40°-45° C. and the mixture was diluted with water. The decanted aqueous phase was extracted with ethyl acetate and the organic phase was washed with N hydrochloride acid, with water, dried and evaporated to dryness. The residue was chromatographed over silica gel and was eluted with a 95-5 chloroform-ethyl acetate mixture to obtain 6.5 g of raw product. The latter was crystallized from isopropanol to obtain 5.15 g of 1-methyl-1,3,4,5-tetrahydro-6H-cyclohept [c,d,] indol-6-one melting at ≃70° C.
[Compound]
Name
3,4-dihydro-1H-cyclohept[c,d] indol-6-one
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
9.2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Indol-6-one
Reactant of Route 2
Indol-6-one
Reactant of Route 3
Indol-6-one
Reactant of Route 4
Indol-6-one
Reactant of Route 5
Indol-6-one

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。